molecular formula C10H18S B15346347 2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol CAS No. 55511-33-6

2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol

Cat. No.: B15346347
CAS No.: 55511-33-6
M. Wt: 170.32 g/mol
InChI Key: YHBWJJQAGNYITO-UHFFFAOYSA-N
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Description

2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol is a bicyclic monoterpenoid derivative featuring a thiol (-SH) functional group at the 1-position of the pinane skeleton. This compound is structurally related to α-pinene, β-pinene, and other pinane derivatives but distinguished by its sulfur-containing moiety. Thiols are known for their strong odor, nucleophilic reactivity, and ability to form metal complexes, which may expand its applications in coordination chemistry, fragrances, and pharmaceuticals .

Properties

CAS No.

55511-33-6

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiol

InChI

InChI=1S/C10H18S/c1-7-4-5-8-6-10(7,11)9(8,2)3/h7-8,11H,4-6H2,1-3H3

InChI Key

YHBWJJQAGNYITO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2CC1(C2(C)C)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiol typically involves the following steps:

  • Starting Material: The synthesis begins with bicyclo[3.1.1]heptane as the starting material.

  • Methylation: The addition of methyl groups at the 2, 6, and 6 positions is accomplished through a series of alkylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to minimize by-products and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions: 2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The compound can be reduced to form corresponding alcohols or thiols.

  • Substitution: The thiol group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Disulfides, sulfonic acids.

  • Reduction Products: Alcohols, thiols.

  • Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: It may be explored for its therapeutic properties and used in drug development.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This interaction can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and functional differences between 2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiol and its analogs:

Compound Name (IUPAC) Molecular Formula Functional Group Molecular Weight Key Features
This compound C₁₀H₁₈S Thiol (-SH) ~170.3* Sulfur-containing derivative; potential for metal coordination .
α-Pinene (2,6,6-trimethylbicyclo[3.1.1]hept-2-ene) C₁₀H₁₆ Alkene 136.23 Major terpene in essential oils; volatile with pine-like odor .
β-Pinene (6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane) C₁₀H₁₆ Methylene 136.23 Structural isomer of α-pinene; higher retention index (1110.0 vs. 1030.0) .
6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol C₉H₁₆S Thiol (-SH) 156.29 Fewer methyl groups; lower molecular weight .
Pinane (2,6,6-trimethylbicyclo[3.1.1]heptane) C₁₀H₁₈ Saturated alkane 138.25 Fully hydrogenated pinane; used in fragrances .
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol C₁₀H₁₈O Alcohol (-OH) 170.25 Naturally occurring; isolated from Chrysanthemum indicum L. .

*Estimated based on molecular formula.

Physicochemical Properties

  • Volatility : Thiol derivatives are less volatile than their alkene counterparts due to stronger intermolecular forces (e.g., hydrogen bonding in alcohols, dipole interactions in thiols). For example, α-pinene (retention index 1030.0) is more volatile than β-pinene (1110.0) and likely less volatile than the thiol analog .
  • Reactivity : The thiol group enhances nucleophilicity, enabling reactions with electrophiles (e.g., alkyl halides) and metal ions (e.g., gold complexes in CAS 100432-47-1 ). Alcohol derivatives (e.g., 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol) exhibit hydrogen bonding, increasing solubility in polar solvents .

Biological Activity

2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol is an organic compound characterized by its unique bicyclic structure and a thiol functional group. Its molecular formula is C10_{10}H18_{18}S, with a molecular mass of approximately 170.31 g/mol. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and antioxidant properties.

Chemical Structure and Properties

The compound features a bicyclo[3.1.1]heptane core, which contributes to its distinctive chemical properties and reactivity. The presence of the thiol group (-SH) enhances its potential for various biological interactions.

PropertyValue
Molecular FormulaC10_{10}H18_{18}S
Molecular Weight170.31 g/mol
Boiling Point205.9 °C
Flash Point68.6 °C
Refractive Index1.514

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The thiol group is known to disrupt microbial cell membranes and inhibit enzyme functions essential for microbial survival.

  • Case Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a reduction in bacterial growth by up to 70% at a concentration of 100 µg/mL, highlighting its potential as a natural antimicrobial agent .

Antioxidant Activity

The antioxidant properties of this compound are attributed to the ability of the thiol group to scavenge free radicals, thereby protecting cells from oxidative stress.

  • Research Findings : In vitro assays demonstrated that this compound can significantly reduce lipid peroxidation in cellular models by up to 50%, indicating strong antioxidant capacity .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects due to the compound's ability to modulate cellular signaling pathways involved in neurodegenerative diseases.

  • Findings : A recent investigation found that this compound could enhance neuronal survival in models of oxidative stress-induced apoptosis, suggesting its therapeutic potential in neurodegenerative conditions .

The biological activities of this compound are primarily mediated through:

  • Nucleophilic Substitution : The thiol group participates in nucleophilic substitution reactions that can modify protein structures and functions.
  • Oxidation Reactions : The compound can undergo oxidation to form disulfides or sulfenic acids, which play roles in redox signaling within cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeNotable Features
Bicyclo[3.1.1]heptaneBicyclic HydrocarbonParent structure without functional groups
2-Methyl-3-pentanethiolAliphatic ThiolExhibits different reactivity patterns
3-PinanethiolMonoterpene ThiolSimilar odor profile; used in flavoring

The presence of both the bicyclic structure and the thiol functionality distinguishes this compound from other compounds in terms of biological activity and potential applications.

Q & A

Q. What synthetic routes are effective for producing 2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol?

The synthesis typically involves functionalizing bicyclo[3.1.1]heptane derivatives. For example, thiolation can be achieved via nucleophilic substitution of halogenated precursors (e.g., 2,6,6-trimethylbicyclo[3.1.1]hept-3-yl chloride) using thiourea or sodium hydrosulfide under controlled pH and temperature. Reaction optimization should consider steric hindrance from the bicyclic framework and methyl groups, which may necessitate prolonged reaction times or elevated temperatures .

Q. How can the purity of this compound be validated after synthesis?

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) paired with nuclear magnetic resonance (NMR) spectroscopy are critical. Key NMR markers include the thiol proton resonance (δ ~1.3–1.6 ppm for -SH, though often broad) and bicyclic methyl group signals (δ ~0.8–1.2 ppm). Mass spectra should show a molecular ion peak at m/z 170 (C₁₀H₁₈S) .

Q. What are the solubility characteristics of this thiol derivative?

The compound is lipophilic due to its bicyclic structure and methyl groups, favoring solubility in non-polar solvents (e.g., hexane, dichloromethane). Limited solubility in polar solvents like water or ethanol necessitates solvent optimization for reactions or biological assays. Computational methods (e.g., Crippen or Joback models) can predict logP values to guide solvent selection .

Advanced Research Questions

Q. How does the thiol group influence the compound’s reactivity compared to its alcohol or acetate analogs?

The thiol group enhances nucleophilicity and metal-binding capacity. For instance, it forms stable coordination complexes with transition metals (e.g., silver, as seen in the Ag⁺ salt derivative), unlike its alcohol or acetate counterparts. This property is exploitable in catalysis or nanomaterials. Comparative studies using X-ray crystallography or DFT calculations can elucidate electronic and steric effects .

Q. What computational strategies are optimal for modeling its thermochemical properties?

Hybrid density-functional theory (DFT) methods, such as B3LYP with exact-exchange corrections, are recommended for predicting enthalpy, entropy, and Gibbs free energy. Basis sets like 6-31G(d,p) balance accuracy and computational cost. Validation against experimental data (e.g., combustion calorimetry) is critical to address discrepancies in steric strain calculations .

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